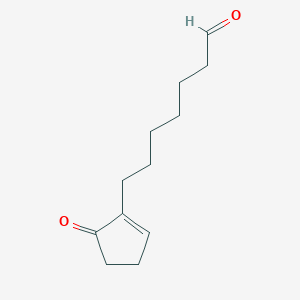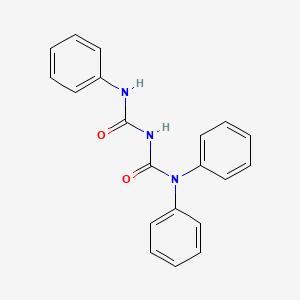
N,N,N'-Triphenyl-2-imidodicarbonic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’-Triphenyl-2-imidodicarbonic diamide is a chemical compound known for its unique structure and properties It is characterized by the presence of three phenyl groups attached to an imidodicarbonic diamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-Triphenyl-2-imidodicarbonic diamide typically involves the reaction of triphenylamine with phosgene, followed by the addition of ammonia. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. The process can be summarized as follows:
Reaction of Triphenylamine with Phosgene: This step involves the formation of an intermediate compound.
Addition of Ammonia: The intermediate is then reacted with ammonia to form N,N,N’-Triphenyl-2-imidodicarbonic diamide.
Industrial Production Methods
Industrial production of N,N,N’-Triphenyl-2-imidodicarbonic diamide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’-Triphenyl-2-imidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction usually takes place under mild conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,N’-Triphenyl-2-imidodicarbonic diamide oxide, while reduction may produce N,N,N’-Triphenyl-2-imidodicarbonic diamide hydride.
Applications De Recherche Scientifique
N,N,N’-Triphenyl-2-imidodicarbonic diamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of N,N,N’-Triphenyl-2-imidodicarbonic diamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
N,N,N’-Triphenyl-2-imidodicarbonic diamide can be compared with other similar compounds, such as:
Biuret: Similar in structure but lacks the phenyl groups.
Allophanamide: Contains a similar imidodicarbonic diamide core but with different substituents.
Carbamylurea: Another related compound with a different substitution pattern.
The uniqueness of N,N,N’-Triphenyl-2-imidodicarbonic diamide lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications.
Propriétés
Numéro CAS |
37475-82-4 |
|---|---|
Formule moléculaire |
C20H17N3O2 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
1,1-diphenyl-3-(phenylcarbamoyl)urea |
InChI |
InChI=1S/C20H17N3O2/c24-19(21-16-10-4-1-5-11-16)22-20(25)23(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H2,21,22,24,25) |
Clé InChI |
VYZRMUBHPVEZDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]-](/img/structure/B14671290.png)
![2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid](/img/structure/B14671292.png)
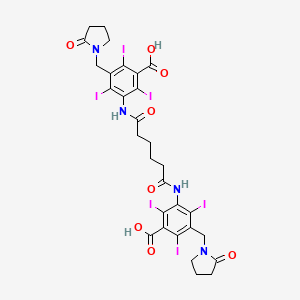

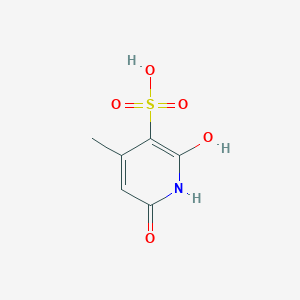

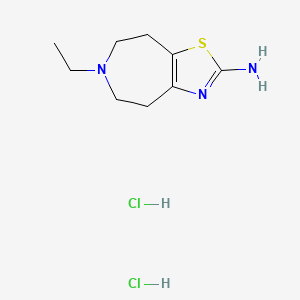

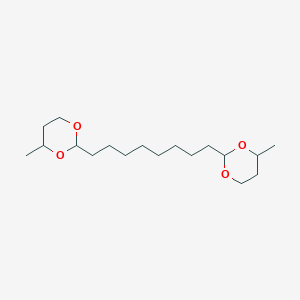
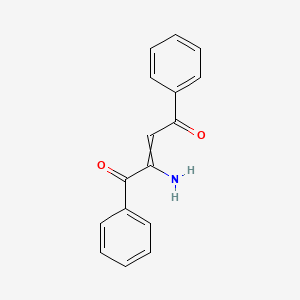
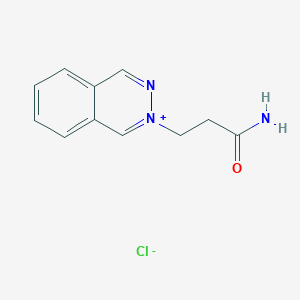
![1-Bromo-2-[(2-bromoethyl)selanyl]ethane](/img/structure/B14671334.png)
![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
